(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid
Overview
Description
(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in organic chemistry and biochemistry. This compound is characterized by its pyrrolidine ring structure, which is a five-membered ring containing one nitrogen atom. The presence of both hydroxyl and carboxyl functional groups makes it a versatile intermediate in various chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric reduction of pyrrolidine-2,3-dione using chiral catalysts. This method ensures the selective formation of the desired stereoisomer. Another method includes the enzymatic resolution of racemic mixtures, where specific enzymes selectively react with one enantiomer, leaving the other untouched.
Industrial Production Methods
On an industrial scale, the production of this compound often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the compound in high yields through metabolic pathways that incorporate the necessary precursors and enzymes.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyrrolidine-2,3-dione, while reduction of the carboxyl group can produce 3-hydroxypyrrolidine.
Scientific Research Applications
(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the biosynthesis of various natural products and secondary metabolites.
Medicine: It is investigated for its potential therapeutic properties, including its role in enzyme inhibition and as a scaffold for drug design.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The hydroxyl and carboxyl groups play crucial roles in binding to active sites and influencing the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-isocitric acid: Another chiral compound with similar functional groups but a different ring structure.
Threonine: An amino acid with a similar hydroxyl and carboxyl group arrangement but a different overall structure.
Proline: A structurally related amino acid with a pyrrolidine ring but lacking the hydroxyl group.
Uniqueness
(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its role as a versatile intermediate in various biosynthetic pathways highlight its importance in both research and industrial applications.
Properties
IUPAC Name |
(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBUEDPLEOHJGE-IUYQGCFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]([C@H]1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Hydroxy-L-proline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002113 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4298-08-2 | |
Record name | 3-Hydroxy-L-proline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002113 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
235 °C | |
Record name | 3-Hydroxy-L-proline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002113 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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